N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O4S/c22-12-3-4-14(13(23)10-12)24-16(29)11-28-20(30)18-19(17(26-28)15-2-1-7-32-15)33-21(25-18)27-5-8-31-9-6-27/h1-4,7,10H,5-6,8-9,11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTPARCSEUZSNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A difluorophenyl moiety.
- A morpholino ring.
- A thiazolo[4,5-d]pyridazin core.
- A furan substituent.
This structural diversity is believed to contribute significantly to its biological efficacy.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including:
- U937 human histocytic lymphoma cells .
- MCF-7 breast cancer cells .
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 | 12.5 | Apoptosis induction |
| MCF-7 | 15.3 | G2/M cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. In a study assessing its efficacy against both Gram-positive and Gram-negative bacteria, it was found to inhibit the growth of:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead structure for developing new antimicrobial agents.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
Research indicates that the biological activity of this compound may be attributed to its ability to interfere with key cellular pathways:
- Inhibition of DNA synthesis : The compound disrupts DNA replication processes in cancer cells.
- Targeting specific kinases : It may inhibit kinases involved in cell proliferation and survival.
Case Studies
-
Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines using MTT assays and reported a significant reduction in cell viability in a dose-dependent manner.
"The results indicated that the compound effectively induces apoptosis in U937 cells through mitochondrial pathway activation" .
-
Antimicrobial Efficacy Assessment : Another study focused on its antimicrobial properties revealed that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria.
"The combination therapy resulted in lower MIC values than those observed with either agent alone" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
